2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a chloro substituent at the 2-position and an oxolane-3-carbonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the thieno[3,2-c]pyridine core, followed by the introduction of the chloro and oxolane-3-carbonyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in research applications.
Scientific Research Applications
2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine: Unique due to its specific substituents and structural configuration.
Thieno[3,2-c]pyridine derivatives: Other derivatives may have different substituents, leading to varied chemical and biological properties.
Pyridine derivatives: Compounds with a pyridine core but different heterocyclic systems or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h5,8H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDXPPYKOIISLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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